![molecular formula C15H15ClN4O B2679499 (2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide CAS No. 1961202-16-3](/img/structure/B2679499.png)
(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide is a synthetic organic compound characterized by the presence of a hydrazinecarboximidamide group attached to a benzylidene moiety, which is further substituted with a 4-chlorobenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide typically involves the following steps:
-
Formation of the Benzylidene Intermediate: : The initial step involves the condensation of 3-hydroxybenzaldehyde with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the 3-[(4-chlorobenzyl)oxy]benzaldehyde intermediate.
-
Hydrazinecarboximidamide Formation: : The intermediate is then reacted with hydrazinecarboximidamide under acidic conditions to form the final product. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazinecarboximidamide moiety, leading to the formation of corresponding oxides or imines.
-
Reduction: : Reduction reactions can target the benzylidene group, converting it into a benzyl group. Common reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chemistry
In chemistry, (2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its therapeutic potential. Its ability to interact with biological targets such as enzymes and receptors could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals, polymers, and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
作用机制
The mechanism of action of (2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazinecarboximidamide group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide: A closely related compound with a similar structure but different substitution pattern.
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboximidamide: Similar structure with a methyl group instead of a chlorine atom.
(2E)-2-{3-[(4-fluorobenzyl)oxy]benzylidene}hydrazinecarboximidamide: Similar structure with a fluorine atom instead of a chlorine atom.
Uniqueness
The uniqueness of (2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorobenzyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c16-13-6-4-11(5-7-13)10-21-14-3-1-2-12(8-14)9-19-20-15(17)18/h1-9H,10H2,(H4,17,18,20)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJZAXLVDWOJOL-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=NN=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=N/N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3S)-3-(4-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2679416.png)

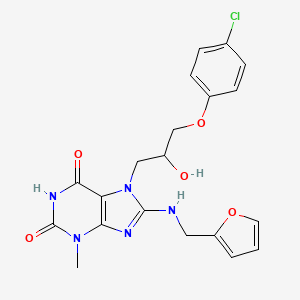
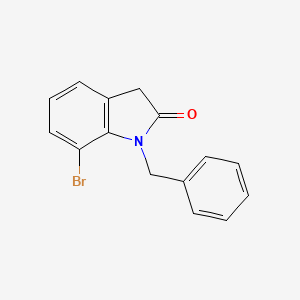
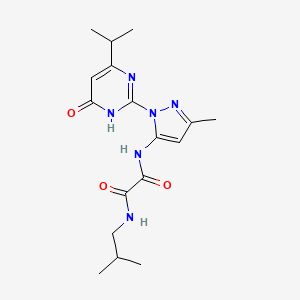
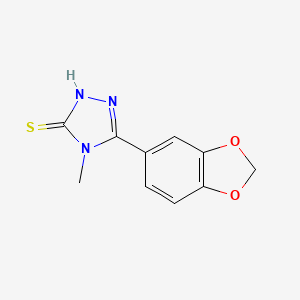
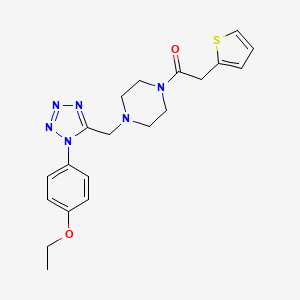
![N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}acetamide](/img/structure/B2679427.png)
![3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2679429.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2679432.png)
![2-Ethoxy-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide](/img/structure/B2679433.png)
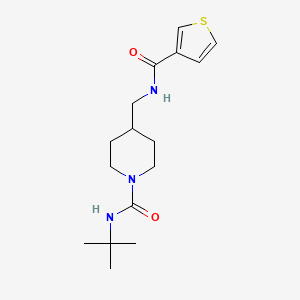
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide](/img/structure/B2679437.png)
![(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B2679439.png)
